Disodium 4-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate
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Overview
Description
Disodium 4-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications, including as a dye and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include diazotization, coupling reactions, and sulfonation. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The raw materials are carefully measured and mixed, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and zinc dust in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
Disodium 4-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of Disodium 4-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins, enzymes, and nucleic acids, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **Disodium 4-amino-6-((4-((4-(2,4-diaminophenyl)azo)phenylsulfamoyl)phenyl)azo)-5-hydroxy-3-(4-nitrophenyl)azo)naphthalene-2,7-disulfonate
- **4-Amino-4’-(dimethylamino)azobenzene
- **4’-Aminoazobenzene-4-sulphonic acid
Uniqueness
Disodium 4-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate stands out due to its specific structure, which imparts unique properties such as high stability, vivid coloration, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of scientific research applications further highlight its uniqueness .
Properties
CAS No. |
6391-23-7 |
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Molecular Formula |
C40H27N9Na2O9S |
Molecular Weight |
855.7 g/mol |
IUPAC Name |
disodium;4-[[4-[[4-[[6-[(4-aminobenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]benzoyl]amino]phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C40H29N9O9S.2Na/c41-25-10-6-22(7-11-25)38(52)43-29-18-19-31-24(20-29)21-32(59(56,57)58)33(36(31)50)46-44-27-12-8-23(9-13-27)37(51)42-26-14-16-28(17-15-26)45-47-34-35(40(54)55)48-49(39(34)53)30-4-2-1-3-5-30;;/h1-21,34,50H,41H2,(H,42,51)(H,43,52)(H,54,55)(H,56,57,58);;/q;2*+1/p-2 |
InChI Key |
JEBPMWGLJZRHDZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N=NC5=C(C=C6C=C(C=CC6=C5O)NC(=O)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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